molecular formula C12H21NO4 B1403568 trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 1392803-26-7

trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B1403568
CAS No.: 1392803-26-7
M. Wt: 243.3 g/mol
InChI Key: AOJXKOSBUVHAIA-SFYZADRCSA-N
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Description

trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (CAS 1392803-26-7) is a sophisticated chemical building block designed for advanced organic synthesis and medicinal chemistry research . This compound features a rigid 2,2-dimethylcyclobutane backbone that imposes significant conformational constraints, making it highly valuable for creating novel molecular scaffolds in drug discovery efforts . The tert-butoxycarbonyl (Boc) group serves as a protecting agent for the amine functionality, providing stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions . The carboxylic acid moiety offers a convenient handle for further derivatization through standard coupling reactions, enabling the seamless incorporation of this stereochemically defined cyclobutyl fragment into more complex target molecules. With a documented purity of 95% or higher, this reagent is a reliable and critical component for researchers focused on peptide mimicry, fragment-based drug design, and the development of bioactive molecules with improved metabolic stability and bioavailability profiles . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117456
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-26-7
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Products may include oxidized derivatives of the amino group or the cyclobutane ring.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Functionalized derivatives with various substituents replacing the Boc-protected amino group.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a versatile building block for synthesizing more complex pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities, particularly in targeting enzymes and receptors involved in metabolic pathways.
  • Antitumor Activity : In vitro studies have shown that trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Preliminary research indicates that the compound may modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
  • Enzyme Modulation : The compound interacts with specific enzymes, influencing their activity. This interaction is crucial for developing enzyme inhibitors that could be used in treating metabolic disorders.
  • Peptide Synthesis : The Boc-protected amino group is advantageous in peptide synthesis, allowing for the selective introduction of amino acids into peptide chains without premature reactions.

Materials Science

  • The structural characteristics of this compound make it suitable for creating specialty chemicals and materials. Its rigidity can enhance the mechanical properties of polymers and resins derived from it.

Antitumor Activity

In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways. This suggests potential therapeutic applications in oncology.

Neuroprotective Studies

Research has indicated that this compound may provide neuroprotective benefits by influencing neurotransmitter levels in neuronal cultures. Such effects could be beneficial in treating conditions like Alzheimer's disease.

Drug Delivery Systems

Peptides incorporating this compound have been explored as selective vectors for drug delivery targeting Leishmania parasites. These peptides enhance solubility and cellular uptake of drugs like Doxorubicin while maintaining low cytotoxicity against human cells.

Mechanism of Action

The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amino group, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Cis-Isomer: cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic Acid

  • Structural Differences: The cis isomer differs in the spatial arrangement of the Boc-amino group relative to the carboxylic acid, leading to distinct steric and electronic properties.
  • Synthesis and Stability : While synthesis protocols for both isomers involve similar reagents (e.g., Boc protection, cyclobutane ring formation), the cis isomer is commercially discontinued, suggesting challenges in stability or demand compared to the trans counterpart .
  • Applications : Both isomers serve as intermediates, but the trans configuration is often preferred for its compatibility with stereoselective drug synthesis .

Table 1: Key Properties of Cyclobutane Derivatives

Compound CAS Number Molecular Weight Purity/Stock Status Application
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid 1392803-55-2 214.31 Instock (Hexonsynth) Pharmaceutical intermediates
cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid 188918-39-0 243.30 Discontinued (CymitQuimica) Research intermediates

Cyclopropane Analogs: cis/trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acids

  • Structural Context: These cyclopropane derivatives are metabolites of pyrethroid pesticides (e.g., permethrin, cyfluthrin) and lack the Boc-amino group. Their dichlorovinyl substituents enhance environmental persistence .
  • Biological Relevance: Unlike the Boc-amino cyclobutane compound, these analogs are biomarkers for pesticide exposure, with urinary levels monitored in populations (e.g., geometric mean: 1.2 µg/L in U.S. adults) .
  • Industrial Use: Used in pesticide synthesis, whereas the Boc-amino cyclobutane derivative is tailored for drug discovery .

Table 2: Functional and Application Comparison

Compound Functional Groups Primary Use Key Data
This compound Boc-amino, carboxylic acid Drug intermediates Synthesis yield: ~70% (flash chromatography)
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid Dichlorovinyl, carboxylic acid Pesticide metabolite Urinary 95th percentile: 3.5 µg/L

Larger Ring Systems: 1-N-Boc-aminocyclopentanecarboxylic Acid

  • Commercial Availability : Priced at JPY 18,000/5g (95% purity), this compound is more expensive than cyclobutane derivatives, reflecting synthesis complexity .
  • Synthesis : Requires similar Boc-protection steps but differs in ring-closing strategies (e.g., ene reactions vs. [2+2] cycloadditions) .

Functionalized Derivatives: trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine

  • Derivative Profile : This amine variant replaces the carboxylic acid with an amine group, enabling divergent synthetic pathways (e.g., amide couplings).
  • Utility: Highlights the modularity of the Boc-amino cyclobutane scaffold in generating diverse pharmacophores .

Biological Activity

trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (often abbreviated as Boc-DMCA) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with Boc-DMCA, including its mechanisms of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

Boc-DMCA is characterized by a cyclobutane ring that contributes to its conformational rigidity. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its stability and solubility in biological systems. The compound's structure can be represented as follows:

Boc DMCA=C9H15NO2\text{Boc DMCA}=\text{C}_9\text{H}_{15}\text{N}\text{O}_2

The biological activity of Boc-DMCA is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the carboxylic acid moiety can engage in acid-base interactions. These interactions are crucial for modulating the activity of target molecules, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition: Boc-DMCA has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation and are implicated in cancer progression .
  • Receptor Modulation: The compound may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of Boc-DMCA:

  • Anticancer Activity:
    • A study demonstrated that Boc-DMCA exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit CDK activity, leading to cell cycle arrest and apoptosis in tumor cells .
  • Microbicidal Effects:
    • Research on hybrid peptides incorporating Boc-DMCA revealed their efficacy against Leishmania parasites. These peptides showed low cytotoxicity towards human cells while effectively accumulating within Leishmania, suggesting potential for targeted drug delivery systems.
  • Therapeutic Applications in Pulmonary Hypertension:
    • The compound has been investigated for its role in treating pulmonary arterial hypertension (PAH). Studies indicate that Boc-DMCA can modulate vascular smooth muscle cell proliferation, offering a novel approach for PAH management .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerCyclin-dependent kinases (CDKs)Inhibition leading to apoptosis
AntiparasiticLeishmania spp.Microbicidal activity with low human toxicity
Pulmonary Hypertension TreatmentVascular smooth muscle cellsReduced proliferation

Q & A

Q. What are the standard synthetic routes for preparing trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid?

The compound is typically synthesized via cyclization of a precursor followed by Boc protection. A representative method involves:

  • Hydrolysis and Cyclization : Reacting a cis-3-substituted cyclobutane derivative (e.g., (±)-cis-3) with NaOH in methanol under reflux (4–12 hours) to hydrolyze intermediates and form the carboxylic acid moiety .
  • Boc Protection : Introducing tert-butoxycarbonyl (Boc) protection via reaction with di-tert-butyl dicarbonate under basic conditions to stabilize the amine group .
  • Purification : Flash chromatography using solvents like ethyl acetate/hexane mixtures yields the pure product (70–100% yield) .

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical methods include:

  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (Boc carbamate at ~1700 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms cyclobutane ring protons (δ 1.5–2.5 ppm), Boc tert-butyl groups (δ 1.4 ppm), and dimethyl substituents (δ 1.0–1.2 ppm). ¹³C NMR resolves quaternary carbons in the cyclobutane ring (~35–45 ppm) and Boc carbonyl (~155 ppm) .
  • Chromatography : HPLC with chiral columns assesses enantiomeric purity if stereospecific synthesis is performed .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclobutane ring formation?

Trans-configuration is achieved through steric-directed cyclization. For example:

  • Steric Hindrance : The 2,2-dimethyl groups enforce a chair-like transition state, favoring trans-amine and carboxylic acid positioning .
  • Temperature Control : Reflux conditions (e.g., 12 hours in methanol) ensure complete isomerization to the thermodynamically stable trans-product .
  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., (R)-3-aminopropanoic acid derivatives) can bias ring closure toward desired stereochemistry .

Q. What strategies mitigate Boc deprotection-induced degradation of the cyclobutane ring?

  • Controlled Acidolysis : Deprotect with trifluoroacetic acid (TFA) in dry dichloromethane (DCM) at 0°C for ≤30 minutes to minimize ring strain hydrolysis .
  • Neutralization : Rapid neutralization post-deprotection (e.g., ion-exchange resins) prevents prolonged acid exposure .
  • Alternative Protecting Groups : For acid-sensitive applications, consider Fmoc (fluorenylmethyloxycarbonyl), which is cleaved under milder basic conditions .

Q. How does the cyclobutane ring influence stability in aqueous solutions?

  • pH Sensitivity : The ring remains stable in neutral to weakly acidic conditions but undergoes partial hydrolysis above pH 9 due to increased ring strain .
  • Thermal Stability : Prolonged heating (>80°C) in polar solvents (e.g., water, DMSO) may lead to ring-opening, necessitating low-temperature storage (<4°C) for long-term stability .

Methodological Considerations

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., ring-opened derivatives) with high sensitivity. Use electrospray ionization (ESI) in negative mode for carboxylic acid detection .
  • GC-MS : For volatile impurities, derivatize the carboxylic acid with diazomethane to its methyl ester for gas-phase analysis .

Q. How can computational modeling predict reactivity in peptide coupling reactions involving this compound?

  • DFT Calculations : Model steric interactions between the 2,2-dimethyl groups and coupling reagents (e.g., HATU, EDCI) to optimize reaction coordinates .
  • Solvent Screening : Simulate solvation effects in polar aprotic solvents (e.g., DMF, acetonitrile) to enhance coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

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